molecular formula C20H14ClF3N2O3 B2405386 1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946356-44-1

1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2405386
CAS No.: 946356-44-1
M. Wt: 422.79
InChI Key: YSYCPXCQBLAFSP-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique chemical structure. This compound features a pyridine ring substituted with a chlorobenzyl group and a trifluoromethoxyphenyl group, making it a valuable molecule in various scientific and industrial applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O3/c21-17-6-2-1-4-13(17)12-26-11-3-5-16(19(26)28)18(27)25-14-7-9-15(10-8-14)29-20(22,23)24/h1-11H,12H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYCPXCQBLAFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the condensation of 2-chlorobenzyl chloride with a suitable precursor containing the trifluoromethoxyphenyl group. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the pyridine ring.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled environments to maintain the desired reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Pharmacological Applications

Research indicates that 1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide exhibits various biological activities:

  • Calcium Channel Modulation : As a dihydropyridine, it interacts with L-type calcium channels, which are crucial for muscle contraction and neurotransmitter release .
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with promising Minimum Inhibitory Concentration (MIC) values .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
  • Antiviral Effects : The compound has shown potential in inhibiting viral replication, particularly against certain strains of influenza virus .

Anticancer Properties

One of the most notable applications of this compound is its anticancer activity. Research has demonstrated that it can induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Cytotoxic Effects : In vitro studies have shown significant antiproliferative effects against cancer cell lines such as MCF-7 (breast), A549 (lung), and HepG2 (liver).
Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results indicate that the compound may be more effective than traditional chemotherapeutic agents like doxorubicin in certain contexts .

Comparative Analysis with Related Compounds

To contextualize the unique properties of this compound, a comparative analysis with similar compounds was conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantAction on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the trifluoromethoxy group and the chlorobenzyl group. Similar compounds include:

  • 2-Chlorobenzyl chloride: A simpler molecule lacking the pyridine ring and the trifluoromethoxy group.

  • Trifluoromethoxyphenyl derivatives: Compounds with similar functional groups but different core structures.

Biological Activity

1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H16ClF3N2O2
  • Molecular Weight : 396.79 g/mol
  • CAS Number : [Not provided in search results]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the modulation of calcium channels and kinase pathways. Dihydropyridines are known for their role as calcium channel blockers, which can influence vascular smooth muscle contraction and neuronal signaling.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, analogues have demonstrated:

  • Tumor Stasis : In a study involving a Met-dependent human gastric carcinoma xenograft model, certain dihydropyridine derivatives showed complete tumor stasis following oral administration .
  • Selective Kinase Inhibition : Substituted dihydropyridines have been identified as potent inhibitors of Met kinase, enhancing their anticancer efficacy .

Cardiovascular Effects

Dihydropyridines are widely recognized for their cardiovascular benefits:

  • Calcium Channel Blockade : This mechanism leads to vasodilation and reduced blood pressure. Compounds in this class typically exhibit IC50 values in the low nanomolar range for inhibiting Ca²⁺ induced contractions in vascular tissues .
  • Anti-inflammatory Properties : Some studies suggest that these compounds may also possess anti-inflammatory effects through modulation of endothelial nitric oxide synthase activity .

Case Study 1: Met Kinase Inhibition

A specific analogue of dihydropyridine was tested in vitro and showed selective inhibition of Met kinase with an IC50 value indicating high potency. This compound was further evaluated in vivo and demonstrated significant tumor growth inhibition in xenograft models .

Case Study 2: Cardiovascular Safety Profile

In clinical trials involving related compounds, subjects exhibited favorable safety profiles with minimal adverse effects while showing significant reductions in LDL cholesterol levels. This highlights the potential for these compounds not only as antihypertensives but also as lipid-modulating agents .

Data Summary Table

PropertyValue
Molecular FormulaC19H16ClF3N2O2
Molecular Weight396.79 g/mol
Anticancer ActivityComplete tumor stasis in models
Cardiovascular EffectsCalcium channel blockade
Selective Kinase InhibitionPotent against Met kinase

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